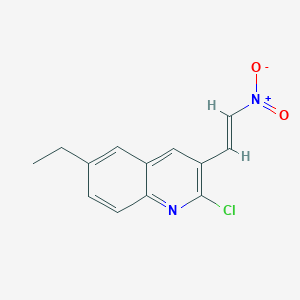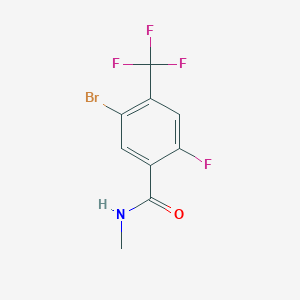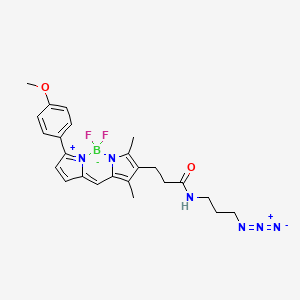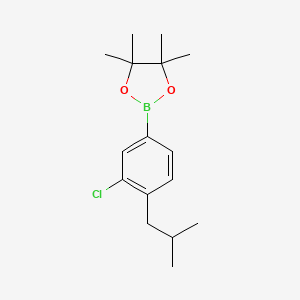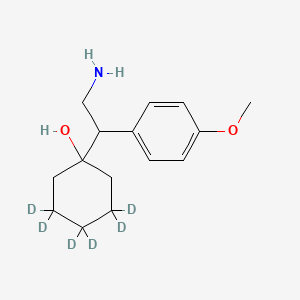
D,L-N,N-Didesmethyl Venlafaxine-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D,L-N,N-Didesmethyl Venlafaxine-d6: is a deuterium-labeled metabolite of Venlafaxine. Venlafaxine is a derivative of phenylethylamine, which facilitates neurotransmission within the central nervous system by blocking the presynaptic reuptake of neuroamines such as serotonin (5-hydroxytryptamine) and noradrenaline (norepinephrine) . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of D,L-N,N-Didesmethyl Venlafaxine-d6 involves the deuterium labeling of Venlafaxine. The process typically includes the use of deuterated reagents to replace hydrogen atoms with deuterium in the molecular structure of Venlafaxine .
Industrial Production Methods: : Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using deuterated reagents under controlled conditions to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: : D,L-N,N-Didesmethyl Venlafaxine-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .
Wissenschaftliche Forschungsanwendungen
D,L-N,N-Didesmethyl Venlafaxine-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Pharmacokinetic Studies: Used to study the metabolism and pharmacokinetics of Venlafaxine and its metabolites.
Neurotransmission Research: Helps in understanding the mechanisms of neurotransmission and the role of neuroamines in the central nervous system.
Drug Development: Assists in the development of new antidepressant drugs by providing insights into the metabolic pathways and effects of Venlafaxine.
Wirkmechanismus
D,L-N,N-Didesmethyl Venlafaxine-d6 exerts its effects by blocking the presynaptic reuptake of serotonin and noradrenaline, thereby increasing their levels in the synaptic cleft . This action facilitates neurotransmission and enhances mood regulation. The compound primarily targets the serotonin and noradrenaline transporters and is a weak inhibitor of dopamine reuptake .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine: Another deuterium-labeled metabolite of Venlafaxine with similar properties.
N-Desmethyl Venlafaxine: A metabolite of Venlafaxine produced by the enzyme CYP3A4.
O-Desmethyl Venlafaxine: A major metabolite of Venlafaxine produced by the enzyme CYP2D6.
Uniqueness: : D,L-N,N-Didesmethyl Venlafaxine-d6 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies by allowing for more precise tracking and analysis of the compound’s metabolic pathways .
Eigenschaften
CAS-Nummer |
1020719-37-2 |
|---|---|
Molekularformel |
C15H23NO2 |
Molekulargewicht |
255.38 g/mol |
IUPAC-Name |
1-[2-amino-1-(4-methoxyphenyl)ethyl]-3,3,4,4,5,5-hexadeuteriocyclohexan-1-ol |
InChI |
InChI=1S/C15H23NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-11,16H2,1H3/i2D2,3D2,4D2 |
InChI-Schlüssel |
SUQHIQRIIBKNOR-PWDWWLAZSA-N |
Isomerische SMILES |
[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(C(CN)C2=CC=C(C=C2)OC)O)[2H] |
Kanonische SMILES |
COC1=CC=C(C=C1)C(CN)C2(CCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


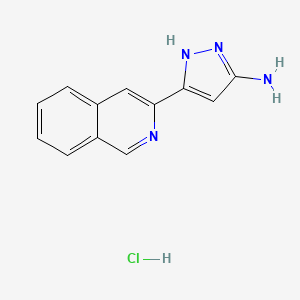
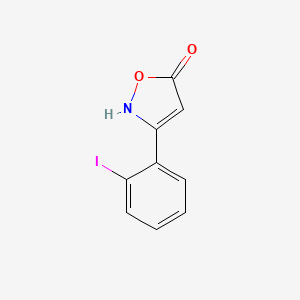
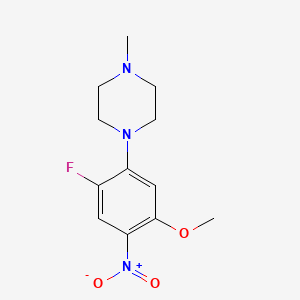
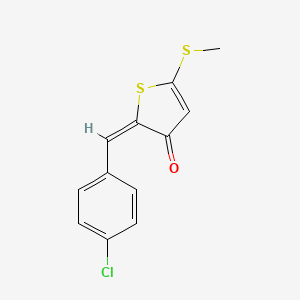
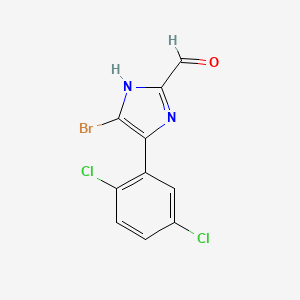


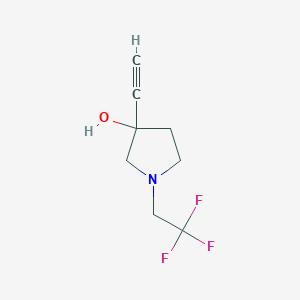
![3-Methylenehexahydrofuro[2,3-b]furan](/img/structure/B13714303.png)

